Oxetan-3-yl pyridin-2-yl carbonate

Description

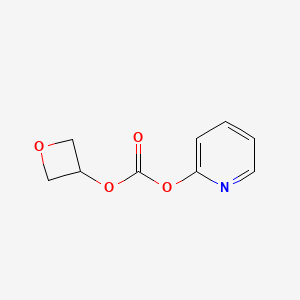

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

oxetan-3-yl pyridin-2-yl carbonate |

InChI |

InChI=1S/C9H9NO4/c11-9(13-7-5-12-6-7)14-8-3-1-2-4-10-8/h1-4,7H,5-6H2 |

InChI Key |

WHIHUQVJHBIQCY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC(=O)OC2=CC=CC=N2 |

Origin of Product |

United States |

Reactivity and Mechanistic Aspects of Oxetan 3 Yl Pyridin 2 Yl Carbonate and Its Sub Structures

Chemical Reactivity of the Carbonate Group

The carbonate group in Oxetan-3-yl pyridin-2-yl carbonate is an activated acyl system, primed for a variety of chemical transformations. Its reactivity is largely centered around the electrophilic nature of the carbonyl carbon.

Nucleophilic Attack and Transcarbonylation Reactions

The carbonyl carbon of the carbonate is susceptible to attack by nucleophiles, a process governed by the principles of nucleophilic acyl substitution. masterorganicchemistry.comchemistrytalk.orgyoutube.comopenstax.orgyoutube.com The pyridin-2-yl group acts as a good leaving group, facilitating these reactions. This reactivity is exemplified by the use of related compounds, such as di(2-pyridyl) carbonate (DPC), as efficient reagents for the alkoxycarbonylation of amines, a form of transcarbonylation. nih.govrsc.org In this process, an alcohol first reacts with DPC to form a mixed carbonate, which then readily reacts with an amine to yield a carbamate. nih.gov

A similar reactivity can be expected for this compound. Nucleophiles (Nu⁻) would attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate would involve the departure of the 2-hydroxypyridine (B17775) anion, a relatively stable leaving group, to form a new carbonyl compound.

Table 1: Examples of Nucleophilic Acyl Substitution on Pyridin-2-yl Carbonate Analogs

| Nucleophile | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|

| (+)-Menthol | Di(2-pyridyl) carbonate | Menthyl 2-pyridyl carbonate | Et3N, CH2Cl2, 23°C, 12h | nih.gov |

| Amine | Mixed Alkyl 2-pyridyl carbonate | Carbamate | Mild conditions | nih.gov |

This table presents reactions of analogous pyridin-2-yl carbonates to illustrate the expected reactivity of the target compound.

Transcarbonylation reactions, where the carbonate group is transferred from the oxetane (B1205548) moiety to another alcohol or amine, are also plausible. Studies on glucose-derived cyclic carbonates have shown that organobase catalysts can promote transcarbonylation, leading to a scrambling of regiochemistry. nih.govresearchgate.netacs.orgacs.orgfigshare.com This suggests that under certain conditions, the carbonate group of this compound could be transferred to other nucleophilic species present in a reaction mixture.

Stability and Decomposition Pathways of Carbonate Esters

The stability of carbonate esters is influenced by factors such as the nature of the attached groups and the reaction conditions. Generally, carbonates can undergo thermal decomposition. For instance, Group 2 metal carbonates decompose upon heating to the corresponding metal oxide and carbon dioxide. libretexts.orgchemguide.co.ukyoutube.comweebly.com The thermal stability in that case is related to the polarizing power of the cation. chemguide.co.ukweebly.com

For an organic carbonate like this compound, decomposition pathways could involve decarboxylation, particularly under acidic or basic conditions, or upon heating. The presence of the strained oxetane ring might also influence the stability of the carbonate group, potentially providing a driving force for decomposition under milder conditions than a simple acyclic carbonate. The pyridin-2-yl group, being a good leaving group, would facilitate such decomposition pathways.

Oxetane Ring Reactivity

The four-membered oxetane ring is characterized by significant ring strain (approximately 107 kcal/mol), which is a key determinant of its reactivity. utexas.edu This strain makes the ring susceptible to opening by various reagents, a reaction that is generally more facile than for less strained cyclic ethers like tetrahydrofuran.

Nucleophilic Ring-Opening Reactions

The oxetane ring can be opened by a variety of nucleophiles. These reactions are often catalyzed by Lewis acids or Brønsted acids, which activate the ether oxygen, making the ring carbons more electrophilic. rsc.orgnih.gov In the absence of an acid catalyst, strong nucleophiles are typically required. youtube.com

For 3-substituted oxetanes like the one , nucleophilic attack can occur at either C2 or C4. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. magtech.com.cn With strong nucleophiles under neutral or basic conditions, attack generally occurs at the less substituted carbon (C2 or C4) via an Sₙ2 mechanism. magtech.com.cn However, under acidic conditions, the reaction can proceed through a more carbocationic intermediate, favoring attack at the more substituted carbon if it can better stabilize a positive charge.

The use of Lewis acids like B(C₆F₅)₃ and Al(C₆F₅)₃ has been shown to effectively catalyze the regioselective ring-opening of 2,2-disubstituted oxetanes to furnish homoallylic alcohols. uab.cat Frustrated Lewis pairs have also been employed to catalyze the reductive opening of oxetanes. acs.org

Table 2: Examples of Nucleophilic Ring-Opening of Substituted Oxetanes

| Oxetane Substrate | Nucleophile/Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2,2-Disubstituted oxetanes | - | Al(C₆F₅)₃ (1 mol%), Toluene, 40°C | Homoallylic alcohols | uab.cat |

| 3-Phenyloxetane | PhLi | BF₃·OBu₂, Chiral ligand, -78°C | Chiral alcohol | acs.org |

| 3-Substituted oxetanes | 2-Mercaptobenzothiazoles | Chiral phosphoric acid (2.5 mol%) | Thioether with tertiary or quaternary chiral center | acs.org |

Ring-Expansion and Rearrangement Reactions

The strain within the oxetane ring can also be relieved through ring-expansion reactions. For example, epoxides can be ring-expanded to oxetanes, and similar principles could potentially be applied to expand the oxetane ring itself to five-membered heterocycles under specific conditions. acs.orgmagtech.com.cn Ring-expansion reactions of oxetanes are, however, less common than their ring-opening counterparts. researchgate.net One reported example involves the oxidative electron transfer cycloreversion of a substituted oxetane, leading to a ring-enlarged product through nucleophilic trapping of a radical cation by acetonitrile. nih.gov

Rearrangements of the oxetane ring can also occur, particularly under acidic conditions or with certain catalysts. For instance, treatment of 2,2-disubstituted oxetanes with a Lewis superacid can lead to isomerization to allyl alcohols. uab.cat

Radical Functionalization of the Oxetane Core

Recent advances have demonstrated the feasibility of radical functionalization of the oxetane ring. These reactions can proceed while preserving the oxetane core or via ring-opening. Methodologies have been developed for the C-H functionalization of alcohols to synthesize oxetanes, showcasing the compatibility of radical processes with the oxetane motif. nih.govresearchgate.netacs.org

Furthermore, cobalt-catalyzed radical ring-opening of oxetanes has been reported, generating carbon-centered radicals that can participate in various transformations, such as Giese additions and cross-coupling reactions. researchgate.netchemrxiv.org This approach offers a complementary strategy to the more common nucleophilic ring-opening methods.

Pyridine (B92270) Ring Reactivity and Transformations

The pyridine ring is an electron-deficient aromatic system. This electronic nature dictates its reactivity, particularly towards nucleophilic substitution, and enables the nitrogen atom to act as a ligand in coordination chemistry.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for pyridine, especially when a good leaving group is present at the 2- or 4-positions. quimicaorganica.org These reactions proceed via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate (a Meisenheimer-like complex), followed by the departure of the leaving group to restore aromaticity. youtube.com

In this compound, the oxetanyl carbonate group is attached to the C-2 position of the pyridine ring. The carbonate moiety can function as a leaving group, making this position susceptible to nucleophilic attack. The stability of the departing alkoxide (oxetan-3-olate) and carbon dioxide would facilitate this process. The reaction is analogous to substitutions on other 2-substituted pyridines, such as 2-halopyridines. quimicaorganica.orgwikipedia.org

The efficiency of the substitution is heavily dependent on the nature of the leaving group. For SNAr reactions on activated aryl substrates, the typical leaving group order is F > NO₂ > Cl ≈ Br > I. nih.govrsc.org However, studies on N-methylpyridinium ions have shown a different order of reactivity, highlighting the complexity of these systems. nih.govrsc.org In these cases, the reaction mechanism can be influenced by the nucleophile and reaction conditions, sometimes involving rate-determining deprotonation of the addition intermediate. nih.gov While specific data for a carbonate leaving group in this context is scarce, its stability as an anion (or its decomposition products) suggests it would be a competent leaving group for SNAr reactions.

| Leaving Group (L) | Relative Reactivity Order | Proposed Mechanism Detail |

|---|---|---|

| -CN | Highest | E1cB-like: Rapid loss of leaving group after rate-determining deprotonation. |

| -F | Intermediate | E1cB-like: Poorer leaving group ability compared to CN. |

| -Cl | Intermediate | E2: Simultaneous deprotonation and loss of leaving group. |

| -Br | Intermediate | E2: Simultaneous deprotonation and loss of leaving group. |

| -I | Intermediate | E2: Simultaneous deprotonation and loss of leaving group. |

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for a wide variety of metal ions. nih.gov The coordination chemistry of pyridine and its derivatives, like 2,2'-bipyridine, is extensive. wikipedia.orgnih.gov this compound can act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen.

The electronic and steric properties of the substituent at the 2-position can influence the ligand's coordination behavior. The oxetanyl carbonate group is sterically bulky, which could hinder the approach of a metal ion and affect the geometry of the resulting complex. wikipedia.org

A more intriguing possibility is that the molecule acts as a bidentate ligand. Chelation, where a ligand binds to a metal ion through two or more donor atoms, leads to more stable complexes compared to coordination with analogous monodentate ligands (the "chelate effect"). researchgate.net In this molecule, the ether oxygen of the oxetane ring could potentially act as a second donor site in conjunction with the pyridine nitrogen. uoa.gr This would lead to the formation of a seven-membered chelate ring (N-C-O-C(O)-O-C-C-O-metal). The stability of chelate rings is a critical factor in metal ion selectivity, with 5- and 6-membered rings generally being the most stable and common. uoa.gr A seven-membered ring would be considerably more strained and flexible, likely resulting in weaker and less pre-organized binding compared to classic chelating ligands like 2,2'-bipyridine.

| Ligand Type | Typical Donor Atoms | Chelate Ring Size | Relative Complex Stability | Reference |

|---|---|---|---|---|

| Pyridine | 1x N | N/A (Monodentate) | Base | wikipedia.org |

| 2,2'-Bipyridine (bpy) | 2x N | 5-membered | High (Chelate Effect) | nih.gov |

| 2-(Diphenylphosphinoamino)pyridine | 1x N, 1x P | 5-membered | High (Strong Chelate) | researchgate.net |

| Hypothetical Pyridine-Oxetane Ether | 1x N, 1x O | 7-membered | Low (Strained Ring) | uoa.gr |

Concerted or Synergistic Reactivity of Oxetane and Pyridine Subunits

While the oxetane and pyridine rings can react independently, their proximity within the same molecule allows for potential synergistic or concerted reactivity, where one group influences the reactivity of the other.

One plausible scenario is chelation-assisted activation of the oxetane ring. The strained four-membered oxetane ring can be opened by nucleophiles, a reaction typically catalyzed by Lewis or Brønsted acids. researchgate.netillinois.edu If the molecule coordinates to a metal ion (a Lewis acid) through both the pyridine nitrogen and the oxetane oxygen, this coordination would polarize the C-O bonds of the oxetane, making it significantly more electrophilic and susceptible to ring-opening by a nucleophile. The metal ion would act as a template, holding the substrate in an activated conformation and facilitating the reaction.

Another possibility involves intramolecular reactions. For example, a transformation on the pyridine ring could install a functional group that is positioned to react with the nearby oxetane ring. An example of complex intramolecular reactivity involving oxetanes is seen in the biosynthesis of the nucleoside oxetanocin A, where an enzyme catalyzes a radical-mediated C-C bond formation to produce a highly strained bicyclic intermediate that rearranges to form the final oxetane ring. acs.org While the mechanism is different, it demonstrates that complex intramolecular transformations involving strained rings are feasible.

A third mode of synergistic reactivity could involve the carbonate linker. For instance, decarboxylation could be triggered by an initial reaction at either the oxetane or pyridine end, leading to a cascade reaction. If the oxetane ring is opened, the resulting alkoxide could trigger the elimination of the pyridin-2-oxy group and CO₂. Conversely, an initial attack on the pyridine ring could lead to a transient species that facilitates the fragmentation of the carbonate and subsequent reaction of the oxetane.

| Reactivity Mode | Proposed Mechanism | Role of Pyridine Subunit | Role of Oxetane Subunit | Potential Outcome |

|---|---|---|---|---|

| Chelation-Assisted Ring Opening | Coordination to a Lewis acidic metal ion via N and O donors activates the oxetane. | Acts as primary binding site (ligand). | Acts as secondary binding site; becomes activated electrophile. | Regioselective ring-opening of the oxetane by a nucleophile. |

| Intramolecular Cascade after Substitution | SNAr on the pyridine ring introduces a nucleophilic group (e.g., -NH₂, -OH). This group then attacks the oxetane intramolecularly. | Initial reaction site. | Electrophile for subsequent intramolecular cyclization. | Formation of a novel fused or spirocyclic heterocyclic system. |

| Fragment-Coupling Cascade | A reagent cleaves the carbonate, generating reactive pyridinolate and oxetanyl species that then combine in a new way. | Source of a nucleophilic/leaving group. | Source of an electrophilic/cationic species. | Rearrangement or formation of new C-O or C-N bonds. |

Advanced Spectroscopic and Computational Characterization in Relation to Reactivity and Conformation

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of oxetan-3-yl pyridin-2-yl carbonate would be unequivocally determined through a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural confirmation of organic molecules. For this compound, the proton NMR spectrum is expected to show distinct signals for the protons of the oxetane (B1205548) ring and the pyridine (B92270) ring. The methylene (B1212753) protons of the oxetane ring adjacent to the oxygen atom would appear at a characteristic downfield shift, typically around 4.6 ppm, while the other methylene protons would be observed further upfield, around 2.6 ppm. researchgate.net The methine proton at the 3-position of the oxetane ring, being attached to the carbonate group, would also exhibit a significant downfield shift. The aromatic protons of the pyridine ring would resonate in the aromatic region of the spectrum. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the oxetane and pyridin-2-yl carbonate fragments. For instance, an HMBC correlation between the oxetan-3-yl methine proton and the carbonate carbonyl carbon would definitively establish the ester linkage.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically appearing in the region of 1750-1780 cm⁻¹. researchgate.net The characteristic C-O stretching vibrations of the oxetane ring would also be present, although they might be coupled with other vibrations. umanitoba.ca High-resolution FTIR spectroscopy could reveal the rovibrational structure of the molecule, providing insights into its rotational constants and bond angles. researchgate.net

X-ray Crystallography: In the solid state, single-crystal X-ray diffraction would provide the most precise information about the three-dimensional structure of this compound. This technique would determine the exact bond lengths, bond angles, and the puckering of the oxetane ring. acs.org For substituted oxetanes, the ring is often found in a puckered conformation to relieve steric strain. acs.org X-ray crystallography would also reveal the relative orientation of the oxetane and pyridine rings, which is crucial for understanding intermolecular interactions in the crystal lattice. nih.gov

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry provides powerful tools to complement experimental data and to predict the properties of molecules for which experimental data is scarce.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could be employed to study various reaction pathways, such as its hydrolysis or reactions with nucleophiles. The carbonate ester linkage is a key reactive site. DFT studies on related carbonate esters have shown that reactions can proceed through different mechanisms, such as base-catalyzed acyl cleavage (BAc2) or alkyl cleavage (BAl2). nih.gov By calculating the energies of reactants, products, and transition states, DFT can help to determine the most favorable reaction pathway and predict the activation energy of the reaction. nih.gov This information is invaluable for understanding the chemical stability and potential applications of the compound.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution. By simulating the movement of the molecule over time, MD can reveal how the molecule interacts with solvent molecules and how its conformation changes in a dynamic environment. acs.orgacs.org For example, MD simulations could be used to study the solvation of the molecule and to understand how the polar oxetane and pyridine moieties interact with water or other solvents. Such simulations are crucial for understanding properties like solubility and for predicting how the molecule might behave in a biological system. nih.gov

The distribution of electron density within a molecule is key to its reactivity. Computational methods can be used to calculate the charge distribution and the molecular electrostatic potential (MEP) of this compound. The MEP map visually represents the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). nih.govresearchgate.net The negative potential is typically located around the oxygen atoms of the carbonate group and the nitrogen atom of the pyridine ring, indicating these as likely sites for electrophilic attack. Conversely, positive potential regions would indicate sites susceptible to nucleophilic attack. Understanding the electrostatic potential is crucial for predicting non-covalent interactions, such as hydrogen bonding, which play a significant role in molecular recognition and crystal packing. researchgate.netacs.org

Data Tables

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Approximate Value/Region |

| ¹H NMR | Oxetane CH₂ (adjacent to O) | ~4.6 ppm |

| Oxetane CH₂ (other) | ~2.6 ppm | |

| Pyridine Protons | 7.0 - 8.5 ppm | |

| ¹³C NMR | Carbonate C=O | 150 - 160 ppm |

| Oxetane C-O | 70 - 80 ppm | |

| IR Spectroscopy | Carbonate C=O Stretch | 1750 - 1780 cm⁻¹ |

| Oxetane C-O Stretch | 950 - 1100 cm⁻¹ |

Table 2: Computationally Derived Properties of Related Moieties

| Property | Moiety | Computational Method | Predicted Value/Observation |

| Ring Puckering Angle | Substituted Oxetane | X-ray Crystallography | ~16° |

| C-O Bond Length | Unsubstituted Oxetane | X-ray at 90 K | 1.46 Å |

| C-C Bond Length | Unsubstituted Oxetane | X-ray at 90 K | 1.53 Å |

| MEP Minimum | Pyridine Nitrogen | Molecular Orbital Calculation | Indicates susceptibility to protonation |

Strategic Applications of Oxetan 3 Yl Pyridin 2 Yl Carbonate in Complex Molecule Synthesis

Use as a Versatile Building Block in Divergent Synthesis

Oxetan-3-yl pyridin-2-yl carbonate serves as a valuable linchpin in divergent synthetic strategies, allowing for the generation of diverse molecular scaffolds from a single, readily accessible precursor. The inherent reactivity of the carbonate group, coupled with the distinct chemical nature of the oxetane (B1205548) and pyridine (B92270) rings, provides multiple handles for selective functionalization.

The activated carbonate moiety is susceptible to nucleophilic attack, providing a straightforward method for introducing a wide array of functional groups at the 3-position of the oxetane ring. This transformation can lead to the synthesis of various oxetane-containing derivatives, which are prized in medicinal chemistry for their ability to act as metabolically stable bioisosteres for gem-dimethyl or carbonyl groups. acs.orgutexas.edu The oxetane ring itself, a strained four-membered ether, can undergo ring-opening reactions under specific conditions, offering another pathway for structural elaboration. acs.orgnih.gov

The pyridine ring, on the other hand, can be modified through various aromatic substitution reactions. For instance, ortho-metalation directed by the oxetanyl substituent can be envisioned, enabling functionalization at the C3 or C5 position of the pyridine ring. acs.org This divergent approach allows for the systematic exploration of chemical space around a core scaffold, a crucial aspect of drug discovery and materials science.

Table 1: Potential Divergent Synthetic Pathways from this compound

| Reactive Site | Reagent/Condition | Potential Product Class |

| Carbonate | Amines, Alcohols, Thiols | Carbamates, Ethers, Thiocarbonates |

| Oxetane Ring | Lewis/Brønsted Acids | Dihydrofurans, substituted diols |

| Pyridine Ring | Organometallic reagents | Substituted pyridines |

| Pyridine Ring | Halogenating agents | Halogenated pyridines |

Role in Modulating Synthetic Outcomes Through Steric and Electronic Effects

The steric and electronic properties of this compound play a crucial role in directing the course of chemical reactions. The compact, three-dimensional structure of the oxetane ring can exert significant steric influence on adjacent reactive centers, thereby controlling the stereochemical outcome of reactions. acs.org This is particularly valuable in asymmetric synthesis, where precise control over the spatial arrangement of atoms is paramount.

Electronically, the electron-withdrawing nature of the pyridin-2-yl carbonate group can influence the reactivity of the oxetane ring. This electronic effect can render the oxetane more susceptible to nucleophilic attack or ring-opening, depending on the reaction conditions. Conversely, the oxetane ring can act as an ortho-directing group in electrophilic aromatic substitution reactions on the pyridine ring, guiding incoming electrophiles to specific positions. acs.org The interplay of these steric and electronic effects allows for fine-tuning of reaction selectivity and the synthesis of complex, stereochemically defined molecules.

Application in Cascade and Multicomponent Reactions

This compound is a promising candidate for use in cascade and multicomponent reactions (MCRs), which are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. nih.gov The presence of multiple reactive sites within the molecule—the electrophilic carbonate, the potentially nucleophilic pyridine nitrogen, and the strained oxetane ring—creates opportunities for designing elegant and atom-economical reaction sequences.

For instance, a one-pot reaction could be envisioned where a nucleophile initially attacks the carbonate, leading to an intermediate that subsequently participates in an intramolecular cyclization involving the pyridine ring or a substituent on it. Such a cascade process would rapidly build molecular complexity. In the context of MCRs, this compound could serve as one component in a reaction involving several other starting materials, leading to the formation of highly functionalized and diverse products. nih.gov The development of such reactions is a key area of research aimed at streamlining synthetic routes and reducing waste.

Design of Chemical Probes and Ligands

The unique structural features of this compound make it an attractive scaffold for the design of chemical probes and ligands for biological targets. nih.gov

The rigid and three-dimensional nature of the oxetane ring makes it an excellent stereochemical scaffold for the precise positioning of pharmacophoric elements. nih.gov By installing various functional groups onto the oxetane core, it is possible to create a library of probes with defined spatial orientations. This is critical for mapping the binding pockets of proteins and other biomolecules. The metabolic stability of the oxetane ring is an added advantage, ensuring that the probes remain intact in biological systems. acs.orgutexas.edu

The pyridine moiety in this compound can serve as a versatile ligand or recognition element in chemical probes. rsc.orgnih.gov The nitrogen atom of the pyridine can coordinate to metal ions, making it useful for the development of metal-based probes or catalysts. rsc.orgrsc.org Furthermore, the aromatic nature of the pyridine ring allows it to participate in π-stacking interactions with biological targets such as DNA or aromatic amino acid residues in proteins. nih.gov The ability to modify the pyridine ring with various substituents provides a means to tune the binding affinity and selectivity of the resulting probes. beilstein-journals.orgscielo.br

Table 2: Potential Applications in Chemical Probe and Ligand Design

| Structural Feature | Application | Example |

| Oxetane Ring | Stereochemical control, metabolic stability | Spatially defined presentation of pharmacophores |

| Pyridine Nitrogen | Metal coordination | Development of metalloprobes |

| Pyridine Ring | π-stacking interactions | DNA intercalating probes |

| Carbonate Group | Linker for attaching reporter groups | Fluorescent or biotinylated probes |

Strategies for Molecular Modification and Derivatization for Enhanced Synthetic Utility

To further expand the synthetic utility of this compound, various strategies for its molecular modification and derivatization can be employed. These modifications can be aimed at altering its reactivity, improving its solubility, or introducing new functionalities for downstream transformations.

One key strategy involves the modification of the pyridine ring. Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, influencing the reactivity of both the pyridine and oxetane moieties. nih.govmdpi.com For example, the synthesis of derivatives with different substitution patterns on the pyridine ring can be achieved through established synthetic methodologies. researchgate.net

Another approach focuses on the derivatization of the oxetane ring. While the parent compound has a carbonate at the 3-position, synthetic routes can be developed to introduce other functional groups at this position, such as amines, azides, or alkynes, which can then be used in bio-orthogonal conjugation reactions. mdpi.com The synthesis of 3,3-disubstituted oxetanes is also an area of active research, offering access to even more complex and sterically hindered building blocks. rsc.org

Furthermore, the carbonate group itself can be replaced with other activating groups to fine-tune its reactivity towards different nucleophiles. These modifications can significantly enhance the versatility of the oxetane-pyridine scaffold, making it a more powerful tool for the synthesis of complex molecules.

Q & A

What are the optimal synthetic routes for preparing oxetan-3-yl pyridin-2-yl carbonate, and how do reaction conditions influence yield?

Basic Research Focus

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting oxetan-3-ol derivatives (e.g., oxetan-3-yl tosylate) with pyridin-2-yl carbonate precursors under basic conditions. For example, cesium carbonate in acetonitrile at 80°C has been used to facilitate such reactions, achieving yields up to 65% after purification by HPLC . Key factors affecting yield include:

- Base selection : Strong bases (e.g., Cs₂CO₃) enhance deprotonation and nucleophilic attack.

- Temperature : Elevated temperatures (e.g., 80°C) accelerate reaction kinetics but may increase side-product formation.

- Purification : Reverse-phase HPLC is critical for isolating the product from unreacted starting materials or byproducts.

How can crystallography and spectroscopic methods resolve structural ambiguities in this compound derivatives?

Basic Research Focus

X-ray crystallography remains the gold standard for unambiguous structural determination. For instance, SHELX programs are widely employed to refine crystal structures, particularly for pyridine-containing compounds . Complementary techniques include:

- LCMS : Validates molecular weight (e.g., observed m/z 700 [M+H]⁺ in related compounds) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., oxetane ring protons at δ ~4.5–5.0 ppm, pyridine aromatic protons at δ ~7.5–8.5 ppm).

- FTIR : Confirms carbonyl stretches (C=O at ~1750 cm⁻¹) and oxetane ring vibrations .

What strategies mitigate competing side reactions during functionalization of the oxetane ring in this compound?

Advanced Research Focus

The oxetane ring’s strain makes it prone to ring-opening reactions. To minimize undesired pathways:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during functionalization .

- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce nucleophilic attack on the oxetane .

- Catalytic systems : Palladium catalysts enable selective cross-couplings (e.g., Suzuki-Miyaura) without disrupting the oxetane .

How does the electronic nature of the pyridine ring influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Focus

The pyridine ring’s electron-withdrawing effect activates the carbonate group toward nucleophilic attack. Computational studies (e.g., DFT) reveal:

- Charge distribution : The pyridine nitrogen withdraws electron density, polarizing the carbonate carbonyl and enhancing electrophilicity.

- Substituent effects : Electron-donating groups (e.g., -OCH₃) on the pyridine reduce reactivity, while electron-withdrawing groups (e.g., -CF₃) accelerate substitutions .

Experimental validation via Hammett plots can quantify these effects .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Focus

Scale-up introduces challenges such as:

- Heat management : Exothermic reactions require controlled heating/cooling systems to prevent decomposition.

- Purification : Transitioning from HPLC to column chromatography or crystallization improves throughput but demands solvent optimization .

- Regioselectivity : Ensuring consistent substitution patterns at scale may require tailored catalysts (e.g., immobilized enzymes for asymmetric synthesis) .

How can this compound serve as a precursor for bioactive molecules, such as kinase inhibitors?

Advanced Research Focus

This compound’s oxetane and pyridine motifs are key in drug design:

- Kinase inhibitors : The oxetane enhances solubility and metabolic stability, while the pyridine acts as a hydrogen-bond acceptor. For example, analogs of PF-06821497 (an EZH2 inhibitor) use similar scaffolds .

- Prodrug strategies : The carbonate group can be hydrolyzed in vivo to release active metabolites .

- Structure-activity relationship (SAR) : Modifying substituents on the pyridine or oxetane ring tunes potency and selectivity .

What analytical techniques are critical for detecting degradation products of this compound under accelerated stability conditions?

Advanced Research Focus

Forced degradation studies (e.g., heat, light, pH extremes) require:

- UPLC-MS/MS : Identifies low-abundance degradation products (e.g., hydrolyzed oxetane or decarboxylated pyridine derivatives) .

- NMR kinetics : Tracks real-time degradation pathways (e.g., oxetane ring-opening at acidic pH) .

- XRD : Monitors crystallinity changes that affect shelf life .

How do computational models predict the bioavailability of this compound derivatives?

Advanced Research Focus

Molecular dynamics (MD) simulations and QSAR models assess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.